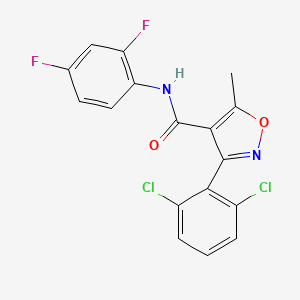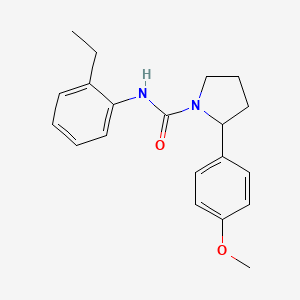![molecular formula C21H15ClN2O3 B6039295 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B6039295.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring. This intermediate is then coupled with 4-chlorophenoxyacetic acid under suitable reaction conditions to yield the final product. Common reagents used in these reactions include phosphorus trichloride (PCl3), dimethylformamide (DMF), and various catalysts such as nanocatalysts and metal catalysts .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of continuous flow reactors and high-throughput screening techniques to optimize reaction conditions and improve yields. These methods allow for the efficient and scalable production of this compound with high purity and consistency .
化学反应分析
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy moiety, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzoxazole derivatives .
科学研究应用
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe and sensing material due to its excellent photophysical properties.
Biology: Investigated for its antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including diabetes and cancer.
Industry: Utilized in the development of advanced materials and dyes.
作用机制
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit protein tyrosine phosphatase-1B (PTP-1B), which plays a role in regulating insulin signaling and glucose homeostasis . Additionally, these compounds can interact with DNA and proteins, leading to their antimicrobial and anticancer effects .
相似化合物的比较
Similar Compounds
Benzothiazole Derivatives: Similar to benzoxazole derivatives, benzothiazole compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Benzimidazole Derivatives: These compounds are also known for their diverse pharmacological activities and are used in the development of various therapeutic agents.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide is unique due to its specific structural features, which confer distinct photophysical properties and biological activities. The presence of the benzoxazole ring and the chlorophenoxy moiety enhances its potential as a fluorescent probe and therapeutic agent .
属性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c22-15-7-11-17(12-8-15)26-13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)27-21/h1-12H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSMZNMTMCRUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![METHYL 2-{2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDO}BENZOATE](/img/structure/B6039225.png)

![1-(1-{[1-(2-methyl-5-propyl-4-pyrimidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B6039232.png)
![2-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6039243.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B6039249.png)
![6-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B6039264.png)

![5-[3-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B6039272.png)
![4-[(E)-(dibenzylhydrazinylidene)methyl]phenol](/img/structure/B6039281.png)
![3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6039284.png)
![3-[1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-3-yl]-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B6039304.png)
![6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6039309.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B6039312.png)
![3-(2,6-dichlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6039315.png)
